Comprehensive Technical Guide: Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate
Comprehensive Technical Guide: Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate
Executive Summary & The CAS Registry Nuance
In the specialized fields of agrochemical development and coordination chemistry, Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate represents a highly targeted synthetic derivative. A critical challenge for researchers sourcing or cataloging this compound is database conflation.
In several commercial chemical aggregators, this specific 3,5-dichloro ethyl ester is erroneously cross-referenced under1[1]. However, rigorous structural verification reveals that CAS 92146-38-8 strictly corresponds to its structural analog, 2[2]. The 3,5-dichloro ethyl ester is typically synthesized as a proprietary intermediate for Structure-Activity Relationship (SAR) studies. It operates similarly to known herbicide safeners like3[3] and is related to ligands used in 4[4].
Physicochemical Profiling
To facilitate experimental design, the quantitative structural data of the compound is summarized below.
| Property | Value |
| Chemical Name | Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate |
| Molecular Formula | C13H11Cl2NO3 |
| Molecular Weight | 300.14 g/mol |
| Commonly Conflated CAS | 92146-38-8 (Strictly belongs to the 5,7-dichloro acid analog) |
| Structural Class | Quinoline Ether Ester |
| Predicted LogP | ~3.8 (Highly lipophilic, optimal for foliar penetration) |
| Hydrogen Bond Donors / Acceptors | 0 / 4 |
Mechanism of Action: Safener Signaling Pathway
Quinolin-8-yloxyacetate derivatives are primarily deployed as herbicide safeners. They selectively protect cereal crops (e.g., wheat, barley) from the phytotoxic effects of ACCase and ALS inhibitor herbicides.
Causality in Design: The lipophilic ethyl ester moiety is not merely a structural artifact; it is engineered to facilitate rapid cuticular penetration and cellular uptake. Once inside the plant cell, the ester is hydrolyzed to the active acid form, which binds to a cytosolic receptor. This binding event upregulates the expression of cytochrome P450 monooxygenases (CYP450) and glutathione S-transferases (GST), accelerating the metabolic detoxification of the herbicide in the crop plant while leaving target weeds susceptible.
Fig 1: Proposed signaling pathway for quinolin-8-yloxyacetate safener-mediated herbicide detoxification.
Synthetic Methodology
The synthesis relies on a classic Williamson ether synthesis.
Causality in Reagent Selection: We utilize potassium carbonate (K₂CO₃) as a mild base rather than sodium hydroxide. K₂CO₃ is strong enough to deprotonate the phenolic hydroxyl of the 3,5-dichloro-8-hydroxyquinoline (pKa ~7.5) but mild enough to prevent the premature saponification of the ethyl chloroacetate reactant or the final ester product. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, making it highly nucleophilic and accelerating the SN2 substitution.
Step-by-Step Protocol
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Preparation: Charge a flame-dried round-bottom flask with 3,5-dichloro-8-hydroxyquinoline (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration.
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Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 30 minutes. Self-validation: The formation of the phenoxide anion is confirmed by a distinct color shift from pale yellow to deep yellow/orange.
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Alkylation: Dropwise add ethyl chloroacetate (1.2 eq) via syringe. The slight stoichiometric excess compensates for any trace moisture-induced hydrolysis.
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Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours. Self-validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot (lower Rf) is entirely consumed.
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Workup: Quench the reaction by pouring it into ice water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify via silica gel flash chromatography to yield the pure target compound.
Fig 2: Step-by-step synthetic workflow for Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
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¹H NMR (400 MHz, CDCl₃): Look for the characteristic disappearance of the broad phenolic -OH singlet (~8.0 ppm) from the starting material. Confirm the presence of the ethyl ester via a distinct quartet at ~4.3 ppm (-OCH₂CH₃) and a triplet at ~1.3 ppm (-OCH₂CH₃). The ether linkage (-O-CH₂-C=O) will appear as a sharp singlet around 4.9 ppm.
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LC-MS (ESI+): The theoretical exact mass is 299.01. Look for the [M+H]⁺ peak at m/z 300.0. The isotopic pattern must display a classic 9:6:1 ratio indicative of a dichloro-substituted compound, validating the retention of both chlorine atoms during the alkaline etherification.
References
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Title: CAS No. 92146-38-8 / Ethyl 2-(3,5-Dichloroquinolin-8-yloxy)acetate (Database Conflation Example) Source: ChemSrc URL: [Link]
- Title: Herbicidal compositions comprising N- (1,3, 4-oxadiazol-2-yl) arylcarboxamides and their use (CN112741097A)
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Title: Introducing Bluish-Green Light-Emitting Diodes (OLEDs) and Tuning Their Color Intensity by Uranium Complexes Source: Inorganic Chemistry - ACS Publications URL: [Link]
Sources
- 1. 92146-38-8_CAS号:92146-38-8_((5,7-dichloro-8-quinolinyl)oxy)acetic acid - 化源网 [chemsrc.com]
- 2. 92146-38-8|2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid|BLD Pharm [bldpharm.com]
- 3. CN112741097A - Herbicidal compositions comprising N- (1,3, 4-oxadiazol-2-yl) arylcarboxamides and their use - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
